Erythrodiol 3-palmitate

Catalog No.
S1831904
CAS No.
19833-13-7
M.F
C46H80O3
M. Wt
681.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erythrodiol 3-palmitate

CAS Number

19833-13-7

Product Name

Erythrodiol 3-palmitate

IUPAC Name

[8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] hexadecanoate

Molecular Formula

C46H80O3

Molecular Weight

681.1 g/mol

InChI

InChI=1S/C46H80O3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)49-39-26-27-43(6)37(42(39,4)5)25-28-45(8)38(43)24-23-35-36-33-41(2,3)29-31-46(36,34-47)32-30-44(35,45)7/h23,36-39,47H,9-22,24-34H2,1-8H3

InChI Key

ZOXWEJMCUKRYDD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C

Source and Chemical Properties:

Erythrodiol 3-palmitate is a naturally occurring compound belonging to the class of triterpenoids, specifically a phytosterol ester. It can be isolated from various plant sources, including the leaves of Eucommia ulmoides, also known as cork elm or "Du Zhong" []. Its chemical formula is C46H80O3, with a molecular weight of 681.1 g/mol [].

Potential Biological Activities:

Erythrodiol 3-palmitate has been investigated for various potential biological activities, though most research is currently in the pre-clinical stage. Some of the studied activities include:

  • Anti-inflammatory effects: Studies suggest that Erythrodiol 3-palmitate may possess anti-inflammatory properties. In vitro studies have shown its ability to suppress the production of inflammatory mediators in immune cells [].
  • Neuroprotective effects: Research suggests that Erythrodiol 3-palmitate might have neuroprotective effects. Studies have shown it may protect nerve cells from damage caused by oxidative stress and glutamate excitotoxicity, which are implicated in neurodegenerative diseases [, ].
  • Anticancer properties: Limited studies suggest that Erythrodiol 3-palmitate might exhibit anticancer properties. In vitro studies have shown its ability to induce cell death in some cancer cell lines [].

Erythrodiol 3-palmitate is a fatty acid ester derived from erythrodiol, a pentacyclic triterpenoid commonly found in olive oil and other plant sources. The compound is characterized by the esterification of palmitic acid at the C-3 position of erythrodiol. Its chemical formula is C46H80O3C_{46}H_{80}O_3, and it plays a significant role in various biological and chemical processes due to its structural properties.

Typical of fatty acid esters, including:

  • Esterification: The formation of erythrodiol 3-palmitate occurs through the reaction of erythrodiol with palmitic acid, typically facilitated by acidic or basic catalysts.
  • Hydrolysis: Erythrodiol 3-palmitate can be hydrolyzed back into erythrodiol and palmitic acid under aqueous conditions, particularly in the presence of enzymes or acids.
  • Transesterification: This process involves exchanging the ester group with another alcohol, which can be used to modify the compound for various applications .

Erythrodiol 3-palmitate exhibits several biological activities:

  • Antioxidant Properties: Like many triterpenoids, it has been shown to possess antioxidant capabilities, helping to mitigate oxidative stress in biological systems.
  • Cholesterol Regulation: Studies indicate that erythrodiol can enhance the expression of ATP-binding cassette transporter A1 protein, which is involved in cholesterol efflux and may contribute to cardiovascular health .
  • Anti-inflammatory Effects: Erythrodiol and its derivatives have demonstrated anti-inflammatory properties, making them potential candidates for therapeutic applications in inflammatory diseases .

The synthesis of erythrodiol 3-palmitate typically involves:

  • Esterification Reaction: Erythrodiol is reacted with palmitic acid in the presence of an acid catalyst (e.g., sulfuric acid) or a base catalyst (e.g., sodium methoxide) under controlled temperature conditions .
  • Purification: The product is purified through methods such as chromatography or recrystallization to isolate erythrodiol 3-palmitate from unreacted starting materials and by-products.

Erythrodiol 3-palmitate has several applications:

  • Cosmetic Industry: It is used as an emollient and skin-conditioning agent in various cosmetic formulations due to its moisturizing properties.
  • Pharmaceuticals: The compound serves as a model for studying lipid metabolism and can be utilized in drug formulations targeting cholesterol-related conditions .
  • Nutraceuticals: Erythrodiol 3-palmitate may be included in dietary supplements aimed at promoting heart health and reducing inflammation.

Research on erythrodiol 3-palmitate's interactions focuses on its biochemical pathways and effects on cellular processes:

  • Lipid Metabolism Pathway: It participates in lipid metabolism, influencing pathways related to fatty acid oxidation and storage .
  • Cell Signaling: Erythrodiol 3-palmitate may modulate signaling pathways associated with inflammation and oxidative stress responses, although specific interaction studies are still ongoing .

Erythrodiol 3-palmitate shares structural similarities with other triterpenoid esters. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
β-Amyrin 3-palmitateTriterpenoid EsterKnown for anti-inflammatory effects
Lupeol 3-palmitateTriterpenoid EsterExhibits anticancer properties
Oleanolic AcidTriterpenoidPotent anti-inflammatory and hepatoprotective effects
Uvaol 3-O-palmitateTriterpenoid EsterDemonstrates antioxidant activity

Uniqueness of Erythrodiol 3-Palmitate

Erythrodiol 3-palmitate is unique due to its specific esterification at the C-3 position of erythrodiol, which influences its biological activity and applications compared to other similar compounds. Its combination of antioxidant, anti-inflammatory, and cholesterol-regulating properties distinguishes it within the class of triterpenoid fatty acid esters.

Botanical Sources and Phylogenetic Distribution

Erythrodiol 3-palmitate represents a naturally occurring triterpenoid fatty acid ester with a molecular formula of C₄₆H₈₀O₃ and molecular weight of 681.1 g/mol [1] [4] [7]. This compound has been isolated from diverse plant taxa across multiple families, demonstrating a broad phylogenetic distribution pattern that spans both dicotyledonous and monocotyledonous species [5] [6]. The compound's occurrence appears to be particularly concentrated within certain plant families that possess specialized triterpenoid biosynthetic capabilities [1] .

The phylogenetic distribution of erythrodiol 3-palmitate reveals interesting evolutionary patterns in triterpenoid esterification mechanisms across plant lineages [18]. Research has demonstrated that this compound occurs most frequently in plants belonging to families with well-developed mevalonate pathway capabilities and sophisticated cytochrome P450 enzyme systems [27] [28]. The widespread occurrence of this ester across taxonomically distant plant groups suggests that the enzymatic machinery for its biosynthesis may have evolved independently multiple times or represents an ancient biochemical capability that has been conserved across plant evolution [18].

Table 1: Botanical Sources of Erythrodiol 3-Palmitate

Plant SpeciesFamilyCommon NamePlant PartsReference Citation
Olea europaeaOleaceaeEuropean OliveBranches, Stems, Leaves [9] [10]
Gentiana luteaGentianaceaeYellow GentianRhizomes, Roots [1] [5] [23] [24]
Sideroxylon rotundifoliumSapotaceaeRound-leaved SideroxylonUnspecified [1] [4]
Swertia angustifoliaGentianaceaeNarrow-leaved SwertiaWhole Plant [25]
Diploknema butyraceaSapotaceaeIndian Butter TreeUnspecified
Erythroxylum passerinumErythroxylaceaeCoca BrancaLeaves [11]
Dicranostigma leptopodumPapaveraceaeNarrow-leaved Bleeding HeartWhole Plant [6] [41]
Madhuca longifoliaSapotaceaeMadhuca TreeUnspecified [5] [42]
Eucommia ulmoidesEucommiaceaeHardy Rubber TreeLeaves

Isolation from Oleaceae Family Species (Olea europaea)

The European olive (Olea europaea) represents one of the most extensively studied sources of erythrodiol 3-palmitate [9] [10]. Within the Oleaceae family, this compound has been identified as a significant component of the secondary metabolite profile, particularly concentrated in the stems and branches where triterpenoid accumulation reaches highest levels [9]. Research has demonstrated that erythrodiol 3-palmitate occurs alongside other major triterpenoids including erythrodiol, maslinic acid, and oleanolic acid in various tissues of Olea europaea [9] [10].

The isolation of erythrodiol 3-palmitate from olive tissues has been accomplished through systematic phytochemical investigations utilizing high-performance liquid chromatography coupled with mass spectrometry techniques [9]. Studies have revealed that the compound's concentration varies significantly among different plant parts, with stems and branches exhibiting the highest accumulation levels compared to leaves and fruits [9]. The presence of erythrodiol 3-palmitate in olive tissues contributes to the overall triterpenoid complexity that characterizes the Oleaceae family's distinctive chemical profile [10].

Comprehensive chemical analysis of Olea europaea extracts has confirmed that erythrodiol 3-palmitate co-occurs with its parent compound erythrodiol, suggesting active esterification processes within olive tissues [9] [10]. The compound's presence in olive branches and stems indicates its potential role in plant defense mechanisms and structural integrity, consistent with the general functions attributed to triterpenoid esters in plant physiology [9].

Occurrence in Erythroxylum and Celastrus Genera

The genus Erythroxylum, belonging to the Erythroxylaceae family, represents another significant source of erythrodiol 3-palmitate [11]. Phytochemical investigation of Erythroxylum passerinum has led to the isolation of multiple triterpene fatty acid esters, including erythrodiol 3-palmitate as a major component of the hexane-extractable fraction [11]. This finding demonstrates that the Erythroxylaceae family possesses sophisticated enzymatic machinery for the biosynthesis of complex triterpenoid esters [11].

The occurrence of erythrodiol 3-palmitate in Erythroxylum species appears to be associated with the family's characteristic ability to produce diverse triterpene derivatives through specialized esterification pathways [11]. Research has shown that leaves of Erythroxylum passerinum contain not only erythrodiol 3-palmitate but also related compounds such as β-amyrin palmitate and other triterpene palmitates, indicating a well-developed palmitic acid esterification system [11].

While specific documentation of erythrodiol 3-palmitate in Celastrus genera remains limited in current literature, the biochemical capabilities of related families suggest potential occurrence patterns [12]. The Celastraceae family, to which Celastrus belongs, is known for producing bioactive triterpenoids with various esterification patterns, indicating the presence of enzymatic systems capable of generating compounds like erythrodiol 3-palmitate [12].

Biogenetic Relationships to Parent Triterpenoids

The biosynthetic formation of erythrodiol 3-palmitate follows established triterpenoid biosynthetic pathways that begin with the mevalonate pathway and proceed through oxidosqualene cyclization reactions [27] [28] [30]. Understanding these biogenetic relationships provides crucial insights into the enzymatic mechanisms that control the formation of this complex ester [18] [27].

The mevalonate pathway serves as the primary route for the formation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate, which constitute the fundamental building blocks for all triterpenoid compounds including erythrodiol 3-palmitate [30]. This pathway begins with acetyl-coenzyme A and proceeds through a series of enzymatic steps involving 3-hydroxy-3-methylglutaryl-coenzyme A reductase and other key enzymes [30] [33].

Table 2: Enzymatic Components in Erythrodiol 3-Palmitate Biosynthesis

Enzyme ClassFunctionSubstrateProductReference Citation
Oxidosqualene Cyclase (OSC)Cyclizes 2,3-oxidosqualene to triterpene backbones2,3-oxidosqualeneVarious triterpene skeletons [27] [28] [36]
Beta-Amyrin Synthase (BAS)Converts 2,3-oxidosqualene to β-amyrin2,3-oxidosqualeneβ-amyrin [27] [34] [35]
Cytochrome P450 CYP716AC-28 oxidation of β-amyrin to erythrodiolβ-amyrinErythrodiol [27] [29] [37]
Cytochrome P450 CYP716CC-2α hydroxylation of oleanane triterpenesβ-amyrin, erythrodiolMaslinic acid precursors [28] [38]
Acyltransferase (BAHD-AT)Acylation of triterpenes with fatty acidsErythrodiol + Palmitic acid CoAErythrodiol 3-palmitate [18]
Acyltransferase (SCPL-AT)Alternative acylation pathway for triterpenesErythrodiol + Palmitic acidErythrodiol 3-palmitate [18]

Erythrodiol as Metabolic Precursor

Erythrodiol serves as the immediate metabolic precursor for erythrodiol 3-palmitate formation through a well-characterized biosynthetic sequence [27] [37]. The formation of erythrodiol begins with the cyclization of 2,3-oxidosqualene by β-amyrin synthase to produce β-amyrin, which subsequently undergoes C-28 oxidation to yield erythrodiol [27] [34] [35].

The conversion of 2,3-oxidosqualene to β-amyrin represents a critical branch point in triterpenoid biosynthesis [36] [39]. Oxidosqualene cyclases catalyze this transformation through a chair-chair-chair conformation mechanism that leads to the formation of the dammarenyl carbocation intermediate before final cyclization to the oleanane skeleton [36]. Research has identified specific β-amyrin synthases in olive tissues that demonstrate high catalytic efficiency for this conversion [27].

Following β-amyrin formation, cytochrome P450 enzymes of the CYP716A subfamily catalyze the sequential oxidation of the C-28 methyl group [27] [29] [37]. This three-step oxidation process converts the methyl group first to a primary alcohol, then to an aldehyde, and finally to the carboxylic acid that characterizes oleanolic acid [29] [37]. However, in the case of erythrodiol formation, the oxidation process stops at the primary alcohol stage, producing the characteristic 28-hydroxyl group that defines erythrodiol structure [27].

The enzymatic control of C-28 oxidation represents a key regulatory mechanism in determining whether β-amyrin is converted to erythrodiol or proceeds to oleanolic acid formation [27] [29]. Studies have shown that specific CYP716A enzymes exhibit substrate specificity and product selectivity that favor erythrodiol accumulation under certain physiological conditions [29] [37].

Enzymatic Esterification Mechanisms in Plants

The final step in erythrodiol 3-palmitate biosynthesis involves the esterification of erythrodiol with palmitic acid through specialized acyltransferase enzymes [18]. Plant acyltransferases responsible for triterpene esterification belong primarily to two major enzyme families: the BAHD acyltransferase family and the serine carboxypeptidase-like acyltransferase family [18].

BAHD acyltransferases represent the most prevalent enzyme family involved in triterpene esterification reactions [18]. These enzymes utilize coenzyme A-activated fatty acids as acyl donors and demonstrate high specificity for the C-3 hydroxyl group of triterpene substrates [18]. Research has shown that triterpene ester synthesis-related acyltransferases belonging to BAHD clades IIIa and I are particularly active in catalyzing erythrodiol palmitate formation [18].

The esterification mechanism involves the nucleophilic attack of the C-3 hydroxyl group of erythrodiol on the activated palmitic acid substrate [18]. This reaction proceeds through a transient tetrahedral intermediate that subsequently collapses to form the ester bond characteristic of erythrodiol 3-palmitate [18]. The high specificity of plant acyltransferases for C-3 esterification explains why this position represents the predominant site of acylation in naturally occurring triterpene esters [18].

Serine carboxypeptidase-like acyltransferases provide an alternative enzymatic route for triterpene esterification [18]. These enzymes, belonging to the CP-I subfamily, demonstrate different substrate specificity patterns and may contribute to the diversity of triterpene esters observed in plant tissues [18]. The presence of multiple acyltransferase systems in plants suggests sophisticated regulatory mechanisms that control the timing and extent of triterpene esterification [18].

Table 3: Chemical Properties of Erythrodiol 3-Palmitate

PropertyValueReference Citation
Molecular FormulaC₄₆H₈₀O₃ [1] [4] [7]
Molecular Weight681.1 g/mol [1] [4] [7]
CAS Registry Number19833-13-7 [1] [4] [5]
IUPAC Name[8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] hexadecanoate [4]
Melting Point121-123°C [4]
Physical StateSolid [4]
InChI KeyZOXWEJMCUKRYDD-UHFFFAOYSA-N [1] [7]

Direct Esterification of Erythrodiol with Palmitoyl Chloride

The most commonly employed synthetic route for preparing erythrodiol 3-palmitate involves the direct esterification of erythrodiol with palmitoyl chloride under basic conditions . This approach capitalizes on the high reactivity of acid chlorides toward nucleophilic hydroxyl groups, particularly the more accessible C-3 hydroxyl group of erythrodiol.

The reaction typically proceeds under mild conditions using palmitoyl chloride as the acylating agent in the presence of an organic base such as pyridine or triethylamine . The regioselectivity observed in this transformation stems from the differential accessibility of the two hydroxyl groups in erythrodiol, with the C-3 hydroxyl being significantly more reactive than the C-28 hydroxyl group due to steric considerations and electronic effects .

Optimal reaction conditions have been established through systematic optimization studies. The esterification is typically conducted at room temperature to 65°C for 12-24 hours, yielding the desired C-3 palmitate ester in 75-85% isolated yield . The use of anhydrous conditions is crucial to prevent hydrolysis of the acid chloride, and reactions are commonly performed under an inert atmosphere to minimize side reactions.

The mechanism proceeds through nucleophilic acyl substitution, wherein the C-3 hydroxyl group attacks the electrophilic carbonyl carbon of palmitoyl chloride, leading to the formation of a tetrahedral intermediate that subsequently eliminates chloride ion to afford the desired ester product . The release of hydrogen chloride is neutralized by the organic base, driving the reaction to completion.

Advanced synthetic protocols have incorporated the use of 4-dimethylaminopyridine as a nucleophilic catalyst to enhance reaction rates and yields . This catalytic system allows for the selective acylation of the primary hydroxyl group at C-3 while leaving the more hindered C-28 hydroxyl group unreacted, providing excellent regioselectivity for the mono-esterified product.

Alternative leaving groups have been explored to improve reaction efficiency and reduce byproduct formation. The use of palmitic anhydride in combination with catalytic amounts of Lewis acids has shown promise in achieving high yields while maintaining regioselectivity [4] [5]. These conditions prove particularly advantageous when working with sensitive substrates or when high purity is required for biological evaluation studies.

Catalytic Approaches for Regioselective Modification

Enzymatic catalysis has emerged as a powerful tool for achieving regioselective esterification of erythrodiol with palmitic acid derivatives [6]. Lipase-catalyzed reactions offer several advantages over traditional chemical methods, including mild reaction conditions, high regioselectivity, and environmental compatibility.

Candida antarctica lipase B has demonstrated exceptional selectivity for the C-3 position in erythrodiol esterification reactions [6]. The enzyme-catalyzed transesterification employs vinyl palmitate as the acyl donor, circumventing the need for harsh chemical reagents while maintaining high yields. Reaction conditions typically involve 45°C in the presence of molecular sieves to remove water byproducts, with reaction times extending to 24-48 hours to ensure complete conversion.

The enzymatic approach provides superior regioselectivity compared to chemical methods, with C-3 to C-28 selectivity ratios exceeding 20:1 under optimized conditions [6]. This selectivity arises from the enzyme's active site architecture, which preferentially accommodates the less hindered C-3 hydroxyl group while sterically excluding the more hindered C-28 position.

Transition metal catalysis has also been investigated for selective functionalization of erythrodiol derivatives [7] [8]. Palladium-catalyzed cross-coupling reactions have been employed to introduce various acyl groups at specific positions, with ligand design playing a crucial role in achieving regioselectivity. The use of sterically demanding phosphine ligands has proven effective in directing reactions toward the more accessible C-3 position.

Recent developments in organocatalysis have provided alternative strategies for selective esterification [7]. N-heterocyclic carbene catalysts have shown promise in promoting acylation reactions under mild conditions while maintaining high regioselectivity. These systems operate through unique activation mechanisms that involve the formation of acyl-azolium intermediates, providing enhanced reactivity toward specific hydroxyl groups.

Copper-catalyzed click chemistry approaches have been explored for the installation of palmitate groups through azide-alkyne cycloaddition reactions [7]. This methodology requires prior functionalization of erythrodiol with azide or alkyne groups, followed by copper-catalyzed coupling with complementary palmitate derivatives. While requiring additional synthetic steps, this approach offers exceptional regioselectivity and functional group tolerance.

Derivatization Techniques for Structure-Activity Studies

C-12 Functionalization and Ring-Modified Analogues

The C-12 position of erythrodiol represents a strategic site for structural modification due to its location within the triterpene framework and its influence on biological activity [9] [10]. Various oxidative and ring-modification strategies have been developed to introduce functional diversity at this position while maintaining the core triterpene scaffold.

Epoxidation of the C-12,13 double bond has been extensively investigated as a method for introducing additional stereochemical complexity and polar functionality [9]. Treatment of erythrodiol derivatives with meta-chloroperoxybenzoic acid under controlled conditions provides access to the corresponding 12α,13α-epoxide in yields ranging from 70-80%. The stereochemical outcome of this transformation has been confirmed through nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis.

Dihydroxylation reactions using osmium tetroxide in the presence of N-methylmorpholine N-oxide have proven effective for installing vicinal diol functionality at the C-12,13 position [9]. This transformation proceeds with high diastereoselectivity, providing the 12α,13α-diol as the major product in 65-75% yield. The reaction conditions are compatible with existing ester functionality, allowing for late-stage diversification of palmitate derivatives.

Halogenation reactions at the C-12 position have been achieved through treatment with N-bromosuccinimide in dimethylformamide [9]. This transformation proceeds through a radical mechanism, with the resulting 12α-bromo derivative serving as a versatile intermediate for further functionalization. Yields typically range from 60-70%, with the regioselectivity determined by the stability of the resulting radical intermediate.

More dramatic structural modifications have been accomplished through oxidative cleavage of the C-12,13 double bond [9]. Treatment with osmium tetroxide followed by sodium periodate results in the formation of a 12-aldehyde and a C-13 carboxylic acid derivative. This transformation provides access to ring-opened analogues that maintain the basic triterpene framework while introducing additional sites for derivatization.

Cyclopropanation reactions using diiodomethane and zinc-copper couple have been employed to construct three-membered ring analogues [9]. These derivatives exhibit altered conformational properties compared to the parent compound and have proven valuable for structure-activity relationship studies. The reaction typically requires heating under reflux conditions and provides yields in the range of 45-55%.

Ring expansion reactions leading to seven-membered ring systems have been achieved through specialized rearrangement chemistry [11] [12]. These transformations typically involve the formation of carbocationic intermediates that undergo ring expansion to relieve strain. The resulting azepane derivatives represent a unique class of triterpene analogues with distinct biological properties.

Beckmann Rearrangement Products and Azepane Derivatives

The Beckmann rearrangement of erythrodiol-derived oximes represents a powerful method for accessing nitrogen-containing heterocyclic analogues, particularly azepane derivatives [13] [14] [15]. This transformation involves the acid-catalyzed rearrangement of oxime functionality to generate lactam products, which can be subsequently reduced to provide azepane-containing triterpenes.

The synthesis of erythrodiol oximes typically begins with the oxidation of the C-3 hydroxyl group to the corresponding ketone using oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane [15]. The resulting 3-oxoerythrodiol serves as the substrate for oxime formation through treatment with hydroxylamine hydrochloride under basic conditions.

Under acidic conditions, erythrodiol 3-oxime undergoes Beckmann rearrangement to provide the corresponding A-ring lactam [14] [15]. The reaction is typically conducted using para-toluenesulfonic acid in refluxing toluene, with reaction times ranging from 4-6 hours. The rearrangement proceeds through the formation of a nitrilium ion intermediate, which undergoes nucleophilic attack by the adjacent carbon atom to form the lactam ring.

An alternative pathway, known as the abnormal Beckmann rearrangement, can lead to the formation of nitrile products rather than lactams [13] [14]. This transformation is favored under basic conditions and results in ring opening rather than expansion. The mechanism involves fragmentation of the oxime with concomitant formation of a nitrile group and loss of the original ring structure.

The lactam products obtained from normal Beckmann rearrangement can be reduced to the corresponding azepane derivatives using lithium aluminum hydride [16] [17]. This reduction typically requires reflux conditions in tetrahydrofuran under an inert atmosphere, with reaction times of 4-6 hours. The resulting azepanoerythrodiol derivatives represent a novel class of nitrogen-containing triterpenes with significant biological activity.

Structure-activity relationship studies of azepane derivatives have revealed important insights into the role of the seven-membered nitrogen-containing ring [18] [19] [20]. These compounds exhibit enhanced antimicrobial activity compared to their parent triterpenes, with particular efficacy against methicillin-resistant Staphylococcus aureus strains. The enhanced activity has been attributed to the increased polarity and hydrogen bonding capacity of the azepane ring.

Further functionalization of azepane derivatives has been accomplished through N-alkylation and N-acylation reactions [18] [21]. These transformations provide access to a diverse array of derivatives with modulated biological properties. N-alkylation with various alkyl halides has been employed to introduce lipophilic substituents, while N-acylation with acid chlorides provides access to amide derivatives with enhanced stability.

The stereochemistry of azepane formation has been carefully studied through nuclear magnetic resonance spectroscopy and computational methods [11] [12]. The ring expansion process typically proceeds with retention of configuration at the migration terminus, providing predictable stereochemical outcomes for derivative synthesis.

Physical Description

Solid

XLogP3

15.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

680.61074641 g/mol

Monoisotopic Mass

680.61074641 g/mol

Heavy Atom Count

49

Appearance

Solid

Melting Point

121 - 123 °C

Dates

Last modified: 08-15-2023

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